methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 5-position, and a carboxylate ester at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative, and subsequent reduction with sodium borohydride in methanol, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted indoles.
Oxidation: Products include aldehydes or carboxylic acids.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is not well-documented. like other indole derivatives, it may interact with various molecular targets, including enzymes and receptors, through its indole ring system. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indole-4-carboxylate: Similar structure but with different substitution pattern.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 4-bromo-1H-indole-7-carboxylate: Another brominated indole derivative.
Uniqueness
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties
Biological Activity
Methyl 4-bromo-5-methoxy-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Interaction with Biological Targets
This compound interacts with various biological targets, including enzymes and receptors. The indole core structure allows it to modulate specific biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling processes.
Cellular Effects
The compound influences cell function by modulating gene expression and cellular signaling pathways. Research indicates that it can affect the expression of genes related to cell proliferation and apoptosis, which are critical for regulating cell growth and survival .
Temporal and Dosage Effects
The stability of the compound under different conditions affects its long-term biological activity. Studies have demonstrated that the effects can vary significantly with dosage; lower doses often exhibit beneficial effects such as anti-inflammatory or anticancer properties, while higher doses may lead to toxicity.
Anticancer Activity
This compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have reported that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. Notably, it has displayed higher cytotoxicity against rapidly dividing cancer cells compared to normal cells .
Antimicrobial Properties
The compound exhibits potent antimicrobial activity against a range of pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other bacterial infections. The structural features of indoles contribute to their ability to disrupt bacterial cell walls and inhibit growth .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies report IC50 values indicating effective suppression of COX activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer properties of this compound, researchers found that treatment led to a significant reduction in cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that this compound exhibited a profound ability to alter bacterial morphology and induce lysis in Staphylococcus aureus after 24 hours of exposure, highlighting its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Effectiveness |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | Significant cytotoxicity in A549 and MCF-7 cells |
Antimicrobial | Disrupts bacterial cell walls | Effective against MRSA with low MIC values |
Anti-inflammatory | Inhibits COX enzymes | IC50 values indicating potent inhibition |
Properties
Molecular Formula |
C11H10BrNO3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
methyl 4-bromo-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-8-7(10(9)12)5-6-13(8)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
YCHZZGTWSMZRSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.